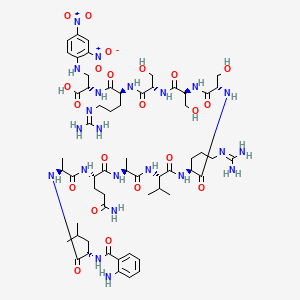

ADAM-17 Substrate

Description

Properties

Molecular Formula |

C59H92N22O21 |

|---|---|

Molecular Weight |

1445.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,4-dinitroanilino)propanoic acid |

InChI |

InChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |

InChI Key |

RRTVIQGBLVYLQM-GHWPXLJNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Cancer Secretome: A Technical Guide to the Discovery of Novel ADAM-17 Substrates

For Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell surface sheddase implicated in the progression of numerous cancers. Its proteolytic activity releases the ectodomains of a vast array of transmembrane proteins, including growth factors, cytokines, and their receptors, thereby modulating key signaling pathways that drive tumorigenesis. The identification of novel ADAM-17 substrates is paramount for understanding cancer biology and developing targeted therapeutics. This technical guide provides an in-depth overview of the methodologies employed for the discovery and validation of novel ADAM-17 substrates in a cancer context, presents quantitative data on recently identified substrates, and illustrates the intricate signaling networks governed by ADAM-17 activity.

Introduction to ADAM-17 in Oncology

ADAM-17 is a member of the ADAM family of transmembrane and secreted proteins that play pivotal roles in a variety of biological processes, including cell adhesion, migration, and signaling. In the tumor microenvironment, ADAM-17's role as a "molecular scissor" is particularly significant. By cleaving and releasing the extracellular domains of its substrates, a process known as ectodomain shedding, ADAM-17 can trigger potent downstream signaling cascades. For instance, the shedding of ligands for the Epidermal Growth Factor Receptor (EGFR) by ADAM-17 is a well-established mechanism for activating pro-proliferative and anti-apoptotic pathways in cancer cells.[1][2] Dysregulation of ADAM-17 expression and activity has been observed in a multitude of malignancies, including lung, breast, colorectal, and ovarian cancers, often correlating with poor prognosis.[1][3][4] The expanding list of over 80 known ADAM-17 substrates underscores its central role in cancer pathophysiology and highlights the urgent need for comprehensive strategies to identify its full substrate repertoire.[5][6]

Methodologies for Novel Substrate Discovery

The identification of novel ADAM-17 substrates is a multi-step process that typically involves proteomic screening followed by biochemical and cell-based validation assays.

Proteomic Screening Approaches

Modern proteomic techniques offer powerful tools for the unbiased discovery of ADAM-17 substrates from complex biological samples such as conditioned cell culture media (the "secretome").

This protocol is adapted from methodologies that have successfully identified substrates like Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule (ALCAM).[7]

-

Cell Culture and Treatment:

-

Culture cancer cells of interest (e.g., HeLa, A431) to near confluence.

-

For comparative analysis, create experimental groups:

-

Wash cells extensively with serum-free media to remove contaminating proteins.

-

Incubate cells in serum-free media for a defined period (e.g., 24-48 hours) to collect the conditioned medium containing shed proteins.

-

-

Sample Preparation and Labeling:

-

Harvest the conditioned media and centrifuge to remove cellular debris.

-

Concentrate the proteins in the conditioned media using methods such as ultrafiltration.

-

Determine the protein concentration of each sample.

-

Label equal amounts of protein from each experimental group with different fluorescent CyDyes (e.g., Cy3, Cy5) according to the manufacturer's instructions. A pooled internal standard labeled with a third dye (e.g., Cy2) is often included for accurate normalization.

-

-

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE):

-

Combine the differentially labeled samples.

-

Separate the proteins in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI).

-

Separate the proteins in the second dimension by SDS-PAGE based on their molecular weight.

-

-

Image Analysis and Protein Identification:

-

Scan the gel at different wavelengths to visualize the fluorescently labeled protein spots from each sample.

-

Use specialized software to quantify the fluorescence intensity of each spot across the different samples.

-

Identify protein spots that show a significant decrease in intensity in the presence of the ADAM-17 inhibitor or in ADAM-17 knockdown cells, or an increase in intensity in ADAM-17 overexpressing cells. These are candidate substrates.[7][8]

-

Excise the protein spots of interest from a preparative gel.

-

Perform in-gel digestion with trypsin.

-

Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

This advanced workflow is designed to identify substrates that remain bound to the cell surface via interactions with HSPGs and are therefore missed in traditional secretome analysis.[9][10]

-

Cell Culture and Stimulation:

-

Secretome and Cell Layer Fractionation:

-

Collect the conditioned medium (traditional secretome).

-

Wash the remaining cell layer gently.

-

Treat the cell layer with heparin to displace and solubilize HSPG-binding proteins.[9]

-

-

Proteomic Analysis:

-

Process both the traditional secretome and the heparin-solubilized fractions for mass spectrometry.

-

Analyze the raw data using software like MaxQuant.[11]

-

Compare the protein abundance between stimulated wild-type and ADAM-17 knockout cells in both fractions.

-

-

Candidate Identification:

Validation of Putative Substrates

Following proteomic identification, candidate substrates must be validated through a series of biochemical and cell-based assays.

-

Sample Collection: Prepare conditioned media and cell lysates from cancer cells with modulated ADAM-17 activity (overexpression, knockdown, or inhibitor treatment) as described in the proteomic protocols.

-

SDS-PAGE and Immunoblotting:

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody specific to the candidate substrate.

-

A decrease in the full-length protein in the cell lysate and a corresponding increase of a cleaved fragment in the conditioned medium upon ADAM-17 activation (or the reverse upon inhibition) confirms shedding.[8]

-

Quantitative Data on Novel ADAM-17 Substrates in Cancer

The following tables summarize quantitative data for several recently discovered ADAM-17 substrates in cancer.

| Substrate | Cancer Type/Cell Line | Method of Identification | Key Quantitative Finding | Reference |

| Clusterin | HeLa (Cervical Cancer) | Cell surface protein-specific labeling and 2DE | >50% decrease in shed fragment intensity in the presence of TAPI-2 inhibitor.[8] | [8] |

| Desmoglein-2 (Dsg-2) | A431 (Squamous Cell Carcinoma) | 2D-DIGE | Increased shedding in cells overexpressing ADAM-17.[7] | [7] |

| Activated Leukocyte Cell Adhesion Molecule (ALCAM) | A431 (Squamous Cell Carcinoma) | 2D-DIGE | Increased shedding in cells overexpressing ADAM-17.[7] | [7] |

| MHC class I (MHC-I) | Murine Embryonic Fibroblasts | HEP-SEC Proteomics | Identified as one of 47 transmembrane proteins shed in response to ADAM-17 activation.[9] | [9] |

| Interleukin-1 receptor-like 1 (IL1RL1) | Murine Embryonic Fibroblasts | HEP-SEC Proteomics | Validated as a novel ADAM-17 substrate by immunoblotting.[9] | [9] |

| Heparin-binding EGF-like growth factor (HB-EGF) | 4T1 and E0771 (Breast Cancer) | TMT-MS/MS and ELISA | Decreased levels of shed HB-EGF in cocultures with ADAM-17 deficient cancer cells.[6] | [6] |

| Amphiregulin (AREG) | 4T1 and E0771 (Breast Cancer) | TMT-MS/MS and ELISA | Decreased levels of shed AREG in cocultures with ADAM-17 deficient cancer cells.[6] | [6] |

Signaling Pathways and Experimental Workflows

The functional consequences of ADAM-17-mediated shedding are best understood by visualizing the affected signaling pathways and the experimental logic used for substrate discovery.

ADAM-17 in Key Cancer Signaling Pathways

ADAM-17 is a central node in several oncogenic signaling networks. Its substrates include ligands for the EGFR family, Notch receptors, and cytokine receptors, all of which are critical for cancer cell proliferation, survival, and invasion.[1][3][4]

Caption: ADAM-17 mediated signaling pathways in cancer.

Experimental Workflow for Substrate Discovery

The logical flow for identifying and validating novel ADAM-17 substrates follows a structured path from broad screening to specific confirmation.

Caption: Workflow for this compound discovery.

Conclusion and Future Directions

The continued exploration of the this compound landscape in cancer is crucial for advancing our understanding of tumor biology and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for the identification and validation of new substrates. Future research will likely focus on more sensitive proteomic techniques, including in vivo models, to capture the full complexity of ADAM-17's role in the tumor microenvironment. The development of substrate-specific inhibitors of ADAM-17, as opposed to broad-spectrum inhibitors that may have off-target effects, represents a promising avenue for precision oncology.[12] By continuing to unravel the intricate network of ADAM-17-mediated signaling, we can pave the way for more effective and targeted cancer therapies.

References

- 1. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. mdpi.com [mdpi.com]

- 4. ADAM17 promotes lymph node metastasis in gastric cancer via activation of the Notch and Wnt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 7. Proteomic Identification of Desmoglein 2 and Activated Leukocyte Cell Adhesion Molecule as Substrates of ADAM17 and ADAM10 by Difference Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan-Binding Substrates of ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 12. Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17) Using Glycosylated and Non-glycosylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying ADAM-17 Cleavage Sites in Transmembrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the ectodomains of a vast array of transmembrane proteins. This process, termed ectodomain shedding, is a key regulatory mechanism in numerous physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. The identification of ADAM-17 substrates and the precise mapping of their cleavage sites are paramount for understanding its biological functions and for the development of targeted therapeutics. This guide provides a comprehensive overview of the methodologies employed to identify and validate ADAM-17 cleavage sites, presents quantitative data on substrate specificity and cleavage efficiency, and illustrates the key signaling pathways regulated by ADAM-17.

Introduction to ADAM-17 and Ectodomain Shedding

ADAM-17 is a member of the ADAM family of zinc-dependent metalloproteinases. It plays a pivotal role in "shedding" the extracellular domains of over 90 transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules.[1][2] This proteolytic event can have profound functional consequences:

-

Activation of Signaling: The release of soluble ligands, such as Transforming Growth Factor-α (TGF-α), can lead to the activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) in a paracrine or autocrine manner.[3]

-

Signal Transduction: The shedding of receptor ectodomains, for instance, the Interleukin-6 Receptor (IL-6R), can initiate "trans-signaling" cascades.[4]

-

Regulation of Cell Adhesion: Cleavage of adhesion molecules can modulate cell-cell and cell-matrix interactions.

-

Intramembrane Proteolysis: Ectodomain shedding is often a prerequisite for subsequent regulated intramembrane proteolysis by enzymes like γ-secretase, leading to the release of intracellular domains that can act as transcriptional regulators.

Given its central role in cellular communication, the activity of ADAM-17 is tightly regulated through various mechanisms, including phosphorylation, interaction with regulatory proteins like iRhoms, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-3.

Molecular Determinants of ADAM-17 Cleavage

While ADAM-17 does not exhibit a strict consensus cleavage sequence, studies using peptide libraries and analysis of known substrates have revealed preferences for certain amino acid residues around the scissile bond. The cleavage site is denoted by P and P' positions, with the cleavage occurring between P1 and P1'.

-

P1' Position: This is a major determinant of specificity. ADAM-17 shows a strong preference for valine at the P1' position, while also accommodating other small aliphatic residues. This contrasts with the closely related ADAM10, which can accommodate larger aromatic residues at this position.[5][6]

-

P5 Position: A proline residue at the P5 position is frequently observed in ADAM-17 substrates.[6]

-

Other Positions: While less stringent, there are observable preferences at other positions that contribute to efficient cleavage.

Beyond the primary sequence, the secondary structure of the substrate is also crucial. ADAM-17 preferentially cleaves substrates within α-helical regions.[7] The distance of the cleavage site from the transmembrane domain is another important factor.

Experimental Methodologies for Identifying ADAM-17 Cleavage Sites

A multi-pronged approach is typically employed to identify and validate ADAM-17 cleavage sites, combining unbiased discovery methods with targeted validation experiments.

Mass Spectrometry-Based Approaches for Cleavage Site Discovery

Mass spectrometry (MS) is a powerful tool for the unbiased identification of protease cleavage sites in complex biological samples. Two prominent techniques are Quantitative Proteomics for the Identification of Cleavage Sites (Q-PICS) and Terminal Amine Isotopic Labeling of Substrates (TAILS).

3.1.1. Quantitative Proteomics for the Identification of Cleavage Sites (Q-PICS)

The Q-PICS method utilizes proteome-derived peptide libraries to determine the cleavage site specificity of a protease.

Detailed Protocol for Q-PICS:

-

Peptide Library Generation:

-

Extract proteins from a complex source, such as yeast or a specific cell line.

-

Digest the proteome with a specific protease (e.g., Lys-C or Glu-C) to generate a diverse peptide library.

-

-

In Vitro Cleavage Reaction:

-

Incubate the peptide library with recombinant, active ADAM-17. A control reaction without ADAM-17 is run in parallel.

-

Typical reaction conditions: 1-5 µg of ADAM-17 with 100-200 µg of peptide library in an appropriate buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl) for 4-16 hours at 37°C.

-

-

N-terminal Peptide Enrichment:

-

Block primary amines (N-termini and lysine side chains) in both the control and ADAM-17-treated samples using a chemical labeling strategy (e.g., dimethylation).

-

Digest the samples with trypsin. The newly generated N-termini from ADAM-17 cleavage will have a free amine, while the original N-termini and tryptic peptides from the control will be blocked.

-

Enrich for the newly generated N-terminal peptides using a method that captures primary amines.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement.

-

-

Data Analysis:

-

Identify the sequences of the enriched peptides using a database search algorithm (e.g., Mascot, Sequest).

-

The identified peptides with a free N-terminus in the ADAM-17-treated sample, but not in the control, represent cleavage products. The N-terminal amino acid of these peptides corresponds to the P1' residue of the cleavage site.

-

3.1.2. Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a powerful in vivo or in vitro method to identify protease substrates and their cleavage sites by comparing the N-terminomes of a protease-treated and a control sample.[8][9]

Detailed Protocol for TAILS:

-

Sample Preparation and Labeling:

-

Prepare two cell culture samples: one treated with a stimulus to activate ADAM-17 (e.g., PMA) and a control sample.

-

Lyse the cells and label the primary amines of the proteins in each sample with different isotopic labels (e.g., light and heavy formaldehyde for dimethylation). This allows for quantitative comparison.[9]

-

-

Protease Digestion:

-

Combine the isotopically labeled protein samples.

-

Incubate the mixed sample with active ADAM-17 (for in vitro studies) or analyze the naturally shed proteins from the cell culture supernatant.

-

-

N-terminal Peptide Enrichment:

-

Block all primary amines in the combined sample.

-

Digest the entire proteome with trypsin.

-

Enrich for N-terminal peptides (both original and newly generated) using a polymer-based negative selection method that removes internal tryptic peptides.[10]

-

-

LC-MS/MS Analysis and Quantification:

-

Analyze the enriched N-terminal peptides by LC-MS/MS.

-

Quantify the relative abundance of the light and heavy labeled peptides.

-

-

Data Analysis:

-

Peptides that show a significant increase in the "heavy" to "light" ratio (or vice versa, depending on the experimental design) in the ADAM-17 activated sample represent newly generated N-termini and thus indicate a cleavage event.

-

Cell-Based Shedding Assays

Cell-based assays are essential for validating putative ADAM-17 substrates and for studying the regulation of their shedding in a physiological context.

3.2.1. Alkaline Phosphatase (AP)-Tagged Substrate Shedding Assay

This is a widely used, robust, and quantitative assay to measure the shedding of a specific substrate.[11][12]

Detailed Protocol for AP-Tagged Substrate Shedding Assay:

-

Construct Generation:

-

Fuse the cDNA of the transmembrane protein of interest to the cDNA of a secreted alkaline phosphatase (AP) at the N-terminus of the mature protein (after the signal peptide). The AP tag will be located in the extracellular domain.

-

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293T, HeLa, or ADAM-17 deficient MEFs for reconstitution experiments) with the AP-tagged substrate construct using a standard transfection reagent (e.g., Lipofectamine).

-

-

Stimulation and Sample Collection:

-

24-48 hours post-transfection, replace the culture medium with serum-free medium.

-

Stimulate the cells with an ADAM-17 activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 1-2 hours), or a specific signaling molecule. Include an unstimulated control.[11]

-

Collect the cell culture supernatant (containing the shed AP-tagged ectodomain) and lyse the cells to obtain the cell-associated fraction.

-

-

AP Activity Measurement:

-

Measure the AP activity in both the supernatant and the cell lysate using a colorimetric substrate like p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.[11]

-

-

Data Analysis:

-

Calculate the percentage of shed substrate as: (AP activity in supernatant) / (AP activity in supernatant + AP activity in lysate) * 100.

-

An increase in the percentage of shed substrate upon stimulation indicates ADAM-17 mediated cleavage.

-

3.2.2. Fluorescent Substrate-Based Cell Assay

This method utilizes a fluorogenic peptide substrate that mimics the ADAM-17 cleavage site to measure its activity directly on the cell surface.

Detailed Protocol for Fluorescent Substrate-Based Cell Assay:

-

Cell Culture:

-

Plate cells of interest in a 96-well plate.

-

-

Assay Reaction:

-

Wash the cells and incubate them with a fluorogenic ADAM-17 substrate (e.g., a FRET-based peptide) in a suitable assay buffer. These substrates typically contain a fluorophore and a quencher, and cleavage by ADAM-17 results in an increase in fluorescence.

-

Stimulate the cells with an ADAM-17 activator.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the ADAM-17 activity on the cell surface.

-

Site-Directed Mutagenesis for Cleavage Site Validation

Site-directed mutagenesis is the gold standard for confirming the exact cleavage site. By mutating the amino acids at the predicted cleavage site, one can assess the impact on shedding.

Detailed Protocol for Site-Directed Mutagenesis (QuikChange™ Method): [5][13][14][15]

-

Primer Design:

-

Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the middle.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid containing the wild-type substrate cDNA as a template.

-

Use a low number of cycles (12-18) to minimize the chance of secondary mutations.

-

A typical PCR cycle:

-

Initial denaturation: 95°C for 30 seconds

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 5 minutes

-

-

-

Template DNA Digestion:

-

Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Incubate with DpnI for 1-2 hours at 37°C.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

-

Verification:

-

Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

-

Functional Assay:

-

Transfect cells with the validated mutant construct and perform a cell-based shedding assay as described above. A significant reduction or abolishment of shedding compared to the wild-type substrate confirms the identified cleavage site.

-

Quantitative Analysis of ADAM-17 Cleavage

The efficiency of ADAM-17 cleavage can be quantified to compare different substrates or the effect of mutations.

Kinetic Parameters

The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number), describe the efficiency of an enzyme. These are typically determined using purified recombinant ADAM-17 and synthetic fluorogenic peptide substrates.

| Substrate (Peptide) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| TNFα-based peptide | 12.3 ± 3 | 0.14 ± 0.01 | 1.14 x 10⁴ | [7] |

| α-helical TNFα-based peptide | 1.3 ± 0.1 | 0.003 ± 0.0001 | 2.31 x 10³ | [7] |

| Secretase Substrate II | 2.22 ± 0.44 | 0.0031 ± 0.0001 | 1.40 x 10³ | [16][17] |

Note: Kinetic parameters can vary depending on the specific peptide sequence and assay conditions.

Relative Cleavage Efficiency of Physiological Substrates

Direct kinetic analysis of full-length transmembrane proteins is challenging. However, cell-based assays can be used to compare the relative shedding efficiency of different substrates. For example, studies in mouse embryonic fibroblasts (MEFs) have shown that ADAM-17 is the major sheddase for several EGFR ligands upon PMA stimulation.

| EGFR Ligand | % Reduction in Shedding in ADAM-17⁻/⁻ cells | Reference |

| TGF-α | 89% | [18] |

| Amphiregulin | 65.8% | [18] |

| HB-EGF | 58.1% | [18] |

| Epiregulin | Significant reduction | [18] |

Signaling Pathways and Experimental Workflows

The identification of ADAM-17 cleavage sites is often a critical step in elucidating complex signaling pathways.

Key Signaling Pathways Regulated by ADAM-17

ADAM-17-Mediated EGFR Activation:

Caption: ADAM-17 cleaves pro-TGF-α, releasing soluble TGF-α, which then activates EGFR signaling.

ADAM-17-Mediated IL-6 Trans-Signaling:

Caption: ADAM-17 sheds the IL-6R, which then binds IL-6 and activates gp130 on other cells.

Experimental Workflow for Cleavage Site Identification and Validation

Caption: A typical workflow for identifying and validating ADAM-17 cleavage sites.

Conclusion

The identification of ADAM-17 cleavage sites is a crucial endeavor for understanding its multifaceted role in health and disease. The combination of unbiased, large-scale proteomic techniques with targeted cell-based and molecular biology approaches provides a robust framework for discovering and validating novel substrates and their precise cleavage sites. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to unravel the complexities of ADAM-17-mediated proteolysis and to develop novel therapeutic strategies targeting this key sheddase.

References

- 1. amsbio.com [amsbio.com]

- 2. TAILS Identifies Candidate Substrates and Biomarkers of ADAMTS7, a Therapeutic Protease Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. To cleave or not to cleave: role of ADAM17 in cell proliferation in PKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]

- 9. Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutagenesis of the ADAM17-phosphatidylserine–binding motif leads to embryonic lethality in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. protocols.io [protocols.io]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]

predicting ADAM-17 substrate specificity using computational models

An In-depth Technical Guide: Predicting ADAM-17 Substrate Specificity Using Computational Models

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational models and experimental methodologies used to predict and validate the substrate specificity of ADAM-17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). Understanding the determinants of this compound cleavage is critical for developing targeted therapeutics for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[1][2][3][4]

Introduction to ADAM-17 and Substrate Specificity

ADAM-17 is a transmembrane metalloproteinase responsible for a process called "ectodomain shedding," where it cleaves and releases the extracellular portions of membrane-bound proteins.[5] This shedding mechanism activates or inactivates a diverse array of substrates, including cytokines, growth factors, receptors, and adhesion molecules, thereby regulating crucial cellular processes like cell-cell communication, inflammation, and proliferation.[3][5][6] With over 80 known substrates, the activity of ADAM-17 is implicated in numerous human diseases.[2][7][8][9]

The central challenge lies in the enzyme's broad substrate repertoire.[2][10] Developing therapeutic inhibitors requires a nuanced understanding of what makes a protein a specific target for ADAM-17. Computational models offer a powerful approach to decipher this specificity, enabling the prediction of novel substrates and the design of selective inhibitors that can distinguish between the cleavage of different targets.

Computational Approaches to Predicting Substrate Specificity

Predicting ADAM-17 substrates involves integrating data from protein sequences, structures, and their physicochemical properties. Computational models are generally categorized into sequence-based and structure-based approaches.

Sequence-Based Models

These models focus on identifying conserved sequence motifs around the cleavage site (scissile bond). The specificity is often described by the amino acid preferences at positions flanking the cleavage site, denoted Pn...P3-P2-P1 ↓ P1'-P2'-P3'...Pn', where the arrow indicates the cleaved bond.

Analysis of known substrates and peptide library screening has revealed distinct preferences for ADAM-17. For instance, studies have shown that ADAM-17 prefers smaller aliphatic residues like valine at the P1' position, which distinguishes it from its close homolog, ADAM10, which favors larger aromatic residues.[3][11][12][13]

Structure-Based Models

Structure-based methods utilize 3D models of the ADAM-17 catalytic domain to simulate its interaction with potential substrates.

-

Homology Modeling: Since the full-length structure of ADAM-17 is not fully resolved, homology modeling is used to build 3D structures of its domains based on experimentally determined structures of related proteins.[14]

-

Molecular Docking: This technique predicts the preferred binding orientation of a substrate (ligand) to the enzyme (receptor).[14] For ADAM-17, docking simulations are used to model how a substrate peptide fits into the active site.[14][15] These simulations can calculate binding energies, providing a quantitative measure of the interaction strength.[14]

These models are crucial for understanding how non-catalytic domains (exosites) contribute to substrate recognition, a key factor for designing substrate-selective inhibitors.[14][16][17]

Key Determinants of Substrate Specificity

The specificity of ADAM-17 is not determined by the primary amino acid sequence alone. A combination of factors, including the substrate's secondary structure and its interaction with non-catalytic domains of the enzyme, plays a crucial role.

-

Primary Sequence: The amino acids immediately surrounding the scissile bond are critical.

-

Substrate Conformation: The secondary structure of the substrate significantly impacts cleavage. For example, inducing an α-helical conformation in a TNFα-derived peptide was found to decrease the activity of ADAM proteases.[17]

-

Exosite Interactions: Secondary substrate binding sites outside the catalytic center, known as exosites, are vital for substrate recognition and can be targeted to develop highly selective inhibitors.[14][16][17]

-

Juxtamembrane and Transmembrane Domains: The regions of both ADAM-17 and its substrates that are close to or within the cell membrane play a role in substrate selectivity.[18]

-

Post-Translational Modifications: Glycosylation of substrates can influence their cleavage by ADAMs.[17]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding this compound specificity, comparing it with its close homolog, ADAM10.

Table 1: ADAM-17 vs. ADAM10 Cleavage Site Preferences

| Position | ADAM-17 Preference | ADAM10 Preference | Reference(s) |

| P5 | Proline (Pro) | Proline (Pro) | [12] |

| P2 | - | - | [12] |

| P1 | - | - | [12] |

| P1' | Valine (Val) | Aromatic amino acids (e.g., Leucine) | [11][13] |

| P2' | - | - | [12] |

| P3' | - | - | [12] |

Table 2: Major Substrates of ADAM-17 and Associated Pathways

| Substrate | Function / Pathway | Reference(s) |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine signaling.[7][8] | [5] |

| EGFR Ligands (TGF-α, Amphiregulin) | Activation of EGFR signaling, cell proliferation.[6][7] | [5][8] |

| Interleukin-6 Receptor (IL-6R) | IL-6 trans-signaling, inflammation.[7][8] | [9] |

| L-selectin | Cell adhesion molecule involved in immune response. | [5] |

| Klotho | Anti-aging protein, tumor suppressor. | [2][12] |

| Neuregulin (NRG) | Regulated by PKC-δ pathway for cleavage. | [19] |

Signaling Pathways and Logical Workflows

Visualizing the complex interactions involving ADAM-17 is essential for understanding its regulatory role. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

ADAM-17 Mediated EGFR Pathway Activation

Caption: ADAM-17 cleaves EGFR ligands like Amphiregulin (AREG), leading to EGFR activation and downstream signaling.[6][7]

IL-6 Trans-Signaling Pathway

Caption: ADAM-17 sheds the IL-6 receptor, enabling IL-6 trans-signaling in cells expressing gp130.[7][8]

Experimental Workflow for Substrate Validation

Caption: A typical workflow for identifying and validating novel ADAM-17 substrates.

Experimental Protocols for Validation

Computational predictions must be validated through rigorous experimental testing. Below are detailed methodologies for key experiments.

In Vitro Cleavage Assay using FRET Peptides

This assay measures the proteolytic activity of recombinant ADAM-17 on a synthetic peptide substrate.

Objective: To directly measure the cleavage of a specific peptide sequence by ADAM-17.

Materials:

-

Recombinant active ADAM-17 enzyme.

-

Fluorescence Resonance Energy Transfer (FRET) peptide substrate: A short peptide containing the predicted cleavage sequence flanked by a fluorophore and a quencher.

-

Assay Buffer (e.g., Tris-based buffer, pH 7.5).

-

Fluorescence plate reader.

Protocol:

-

Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO).

-

Dilute the recombinant ADAM-17 and the FRET substrate to desired working concentrations in the assay buffer.

-

In a microplate, add the assay buffer and the FRET substrate.

-

Initiate the reaction by adding the recombinant ADAM-17 to the wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).[20] Cleavage of the peptide by ADAM-17 separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.[19]

-

As a negative control, run parallel reactions without the enzyme or with a broad-spectrum metalloproteinase inhibitor.

Cell-Based Shedding Assay with Inhibitors

This assay confirms that the shedding of a putative substrate from the cell surface is ADAM-17 dependent.

Objective: To validate a protein as an this compound in a cellular context.

Materials:

-

Cell line endogenously expressing or transfected with the candidate substrate (e.g., HeLa, HEK293).[21]

-

ADAM-17 inhibitor (e.g., TAPI-1, TAPI-2) and a vehicle control (e.g., DMSO).[14][21]

-

Stimulating agent (optional, e.g., PMA) to induce shedding.[22]

-

Antibodies for detecting the shed ectodomain or the C-terminal fragment (CTF).

-

ELISA or Western Blotting equipment.

Protocol:

-

Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-treat the cells with the ADAM-17 inhibitor or vehicle control for a specified time (e.g., 30-60 minutes).

-

If applicable, add a stimulating agent like PMA to induce robust shedding and incubate for the desired period.

-

Ectodomain Analysis: Collect the cell culture supernatant. Analyze the concentration of the shed ectodomain using a specific ELISA or by concentrating the supernatant for Western blot analysis.[19]

-

CTF Analysis: Lyse the remaining cells. Analyze the cell lysates by Western blotting using an antibody that recognizes the intracellular or C-terminal domain of the substrate. A decrease in shedding due to the inhibitor will result in less shed ectodomain in the supernatant and an accumulation of the full-length protein in the cell lysate.[19][23]

-

Compare the results from the inhibitor-treated cells to the vehicle-treated control. A significant reduction in the shed product in the presence of the inhibitor validates the substrate as ADAM-17 dependent.[21]

Quantitative Proteomics for Identification of Cleavage Sites (Q-PICS)

This is a large-scale, unbiased method to determine the cleavage site specificity of a protease.

Objective: To identify the full spectrum of cleavage sites for ADAM-17 using a complex peptide library.

Protocol:

-

Peptide Library Generation: Generate a complex peptide library, for example, by digesting the proteome of an organism like yeast with an enzyme such as Lys-C.[11][13]

-

Protease Digestion: Incubate the peptide library with recombinant ADAM-17. A parallel control incubation is performed without the protease.

-

N-terminal Labeling: Chemically label the newly generated N-termini (from ADAM-17 cleavage) and the original N-termini in both the sample and control mixtures using isotopic labels (e.g., light and heavy isotopic variants of a labeling reagent).

-

Enrichment and Analysis: Combine the labeled samples, further digest with trypsin, and enrich for the labeled N-terminal peptides.

-

Mass Spectrometry: Analyze the enriched peptides using LC-MS/MS.[11][13]

-

Data Analysis: The isotopically labeled pairs are identified, and the sequences of the newly generated N-termini are determined. This reveals the P1' residue of the cleaved peptides, allowing for the construction of a detailed cleavage site specificity profile for ADAM-17.[11][13]

Conclusion and Future Outlook

Computational models are indispensable tools for navigating the complexity of the ADAM-17 sheddome. By integrating sequence-based predictions with sophisticated structural modeling, researchers can efficiently identify high-probability substrates. However, these in silico predictions must always be anchored by rigorous experimental validation using a combination of in vitro and cell-based assays.

The future of this field lies in the development of more accurate, multi-faceted computational models that incorporate not only sequence and structure but also substrate conformation, cellular localization, and the regulatory influence of binding partners like iRhoms.[6] Such advanced models will accelerate the discovery of novel substrates and pave the way for the design of next-generation, substrate-selective ADAM-17 inhibitors, offering more precise therapeutic interventions with fewer off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]

- 10. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Computational Model for Predicting ADAM17 Substrate Specificity | Scientific.Net [scientific.net]

- 16. mdpi.com [mdpi.com]

- 17. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substrate-selective protein ectodomain shedding by ADAM17 and iRhom2 depends on their juxtamembrane and transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of ADAM17 Substrates in Orchestrating Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a membrane-bound sheddase that plays a pivotal role in regulating a vast array of physiological and pathological processes, particularly inflammation. By cleaving and releasing the ectodomains of a multitude of cell surface proteins, ADAM17 unleashes a cascade of signaling events that can either propagate or dampen inflammatory responses. This technical guide provides an in-depth exploration of the critical role of ADAM17 substrates in inflammatory signaling pathways, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into the key substrates of ADAM17, their downstream signaling consequences, quantitative data from seminal studies, and detailed experimental methodologies to investigate these processes.

Key ADAM17 Substrates in Inflammation

ADAM17 boasts a broad substrate repertoire, with over 80 identified proteins to date.[1] In the context of inflammation, several key substrates and their shed counterparts are of paramount importance. The shedding of these molecules from the cell surface initiates or modulates critical inflammatory signaling cascades.

Tumor Necrosis Factor-α (TNF-α): The archetypal substrate of ADAM17, the shedding of membrane-bound pro-TNF-α to its soluble, active form is a critical step in initiating and amplifying the inflammatory response.[2][3] Soluble TNF-α is a potent pro-inflammatory cytokine that drives a plethora of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[4][5]

Interleukin-6 Receptor (IL-6R): ADAM17 mediates the shedding of the membrane-bound IL-6R (mIL-6R), generating a soluble form (sIL-6R).[6] This soluble receptor can bind to IL-6 and activate cells that do not express mIL-6R via a process called "trans-signaling," which is predominantly pro-inflammatory.[5] In contrast, classical signaling through mIL-6R is often associated with regenerative and anti-inflammatory responses.[6]

Epidermal Growth Factor Receptor (EGFR) Ligands: A variety of EGFR ligands, including Amphiregulin (AREG), Transforming Growth Factor-α (TGF-α), and Heparin-Binding EGF-like growth factor (HB-EGF), are substrates of ADAM17.[7] The shedding of these ligands leads to the activation of the EGFR pathway, which, in the context of inflammation, can promote cell proliferation, survival, and the production of inflammatory mediators.[8]

Adhesion Molecules: ADAM17 also cleaves adhesion molecules such as L-selectin and ICAM-1, influencing leukocyte trafficking and adhesion to the endothelium, key processes in the inflammatory response.[9]

Quantitative Data on ADAM17 and its Substrates in Inflammatory Diseases

Quantitative analysis of ADAM17 expression and the levels of its shed substrates provides crucial evidence for its role in inflammatory diseases. The following tables summarize key findings from studies in rheumatoid arthritis and psoriasis.

Table 1: Serum ADAM17 Levels in Patients with Inflammatory Diseases Compared to Healthy Controls

| Disease | Patient Group (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |

| Rheumatoid Arthritis | Markedly higher than controls | - | <0.0001 | [10] |

| Psoriasis | 76.5 ± 31.1 ng/mL | 29.5 ± 22.4 ng/mL | < 0.001 | [11][12] |

Table 2: Inhibition of TNF-α Shedding by ADAM17 Inhibitors in THP-1 Cells

| Inhibitor | Concentration | % Inhibition of TNF-α Cleavage | IC50 | Reference |

| Compound 17 | 25 µM | ~30-50% | ~100 µM | [13] |

| Compound 19 | 25 µM | ~30-50% | 28 µM | [13] |

| Marimastat | 10 µM | ~30-50% | - | [13] |

Inflammatory Signaling Pathways Modulated by ADAM17 Substrates

The shedding of ADAM17 substrates activates several key intracellular signaling pathways that are central to the inflammatory response.

The NF-κB Signaling Pathway

The activation of the NF-κB pathway is a hallmark of inflammation, leading to the transcription of numerous pro-inflammatory genes. The shedding of TNF-α by ADAM17 is a primary trigger for this pathway.

ADAM17-mediated TNF-α shedding and subsequent NF-κB activation.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling. ADAM17-mediated shedding of IL-6R initiates IL-6 trans-signaling, a potent activator of this pathway.

IL-6 trans-signaling activated by ADAM17-mediated IL-6R shedding.

The MAPK/ERK Signaling Pathway

The shedding of EGFR ligands by ADAM17 activates the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and inflammation.

MAPK/ERK pathway activation via ADAM17-mediated EGFR ligand shedding.

Experimental Protocols

Investigating the role of ADAM17 and its substrates requires specific and robust experimental methodologies. Below are detailed outlines for key experiments.

Proteomic Identification of Novel ADAM17 Substrates

This protocol outlines a method to identify novel ADAM17 substrates using cell surface protein labeling and proteomics.[14]

Objective: To identify proteins shed from the cell surface in an ADAM17-dependent manner.

Methodology:

-

Cell Culture and Labeling:

-

Culture HeLa cells (or other suitable cell line) to near confluence.

-

Label cell surface proteins with a fluorescent dye (e.g., Cy3 or Cy5) according to the manufacturer's protocol.

-

-

Inhibition of ADAM17:

-

Treat one set of labeled cells with an ADAM17 inhibitor (e.g., TAPI-2) at an effective concentration.

-

Use a vehicle control (e.g., DMSO) for the other set of labeled cells.

-

-

Collection of Shed Proteins:

-

Culture the cells for a defined period (e.g., 24 hours) in serum-free medium.

-

Collect the conditioned medium containing the shed ectodomains.

-

-

Protein Separation and Detection:

-

Concentrate the proteins in the conditioned medium.

-

Separate the proteins using two-dimensional gel electrophoresis (2DE).

-

Visualize the fluorescently labeled protein spots using a fluorescence scanner.

-

-

Data Analysis and Protein Identification:

-

Compare the 2DE gel images from the inhibitor-treated and control samples.

-

Identify protein spots with significantly decreased intensity in the inhibitor-treated sample.

-

Excise these spots from the gel and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins.

-

-

Validation:

-

Confirm the identified candidates as ADAM17 substrates using techniques such as Western blotting of the conditioned medium from ADAM17 knockdown or knockout cells.

-

Workflow for proteomic identification of ADAM17 substrates.

TNF-α Shedding Assay

This protocol describes a cell-based assay to measure the shedding of TNF-α, a key substrate of ADAM17.

Objective: To quantify the amount of soluble TNF-α released from cells and to assess the effect of ADAM17 inhibitors.

Methodology:

-

Cell Culture and Stimulation:

-

Culture a suitable cell line (e.g., THP-1 monocytes) in 96-well plates.

-

Stimulate the cells with a potent inducer of TNF-α shedding, such as Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).

-

-

Inhibitor Treatment:

-

Pre-incubate cells with various concentrations of the ADAM17 inhibitor or a vehicle control for a defined period before stimulation.

-

-

Collection of Supernatant:

-

After the stimulation period, centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant containing the shed, soluble TNF-α.

-

-

Quantification of Soluble TNF-α:

-

Measure the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using recombinant TNF-α.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Determine the percentage of inhibition of TNF-α shedding for each inhibitor concentration and calculate the IC50 value if applicable.

-

IL-6R Shedding Assay

This protocol details a method to measure the shedding of the Interleukin-6 Receptor (IL-6R).

Objective: To quantify the release of soluble IL-6R (sIL-6R) from cells and to investigate the role of ADAM17.

Methodology:

-

Cell Culture and Transfection (if necessary):

-

Use a cell line that endogenously expresses IL-6R (e.g., HEK293 cells) or transfect cells with a plasmid encoding IL-6R.

-

-

Shedding Induction and Inhibition:

-

Induce IL-6R shedding using a stimulus such as PMA or ionomycin.

-

To specifically assess the role of ADAM17, pre-treat cells with an ADAM17-selective inhibitor or use cells with ADAM17 knocked down or knocked out.

-

-

Supernatant Collection:

-

After the induction period, collect the cell culture supernatant.

-

-

Quantification of sIL-6R:

-

Measure the concentration of sIL-6R in the supernatant using a specific ELISA kit.[6]

-

-

Cell Surface IL-6R Analysis (Optional):

-

To complement the shedding data, analyze the levels of membrane-bound IL-6R on the cell surface using flow cytometry with an anti-IL-6R antibody. A decrease in cell surface IL-6R should correlate with an increase in sIL-6R in the supernatant.

-

Conclusion

ADAM17 and its substrates are central players in the complex network of inflammatory signaling. The shedding of key molecules like TNF-α, IL-6R, and EGFR ligands by ADAM17 initiates and perpetuates inflammatory responses through the activation of critical downstream pathways, including NF-κB, JAK/STAT, and MAPK/ERK. The elevated levels of ADAM17 in inflammatory diseases highlight its potential as a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to further unravel the intricate roles of ADAM17 in inflammation and to aid in the development of novel therapeutic strategies aimed at modulating its activity. A deeper understanding of the substrate-specific regulation of ADAM17 will be crucial for designing targeted therapies that can selectively inhibit pro-inflammatory shedding events while preserving its homeostatic functions.

References

- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 2. Degradome of soluble ADAM10 and ADAM17 metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]

- 6. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan-Binding Substrates of ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates proinflammatory mediator expression and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of Serum ADAM17 Level Accompanied with Decreased Cytokines after Abatacept Therapy in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The importance of a disintegrin and metalloproteinase (ADAM)10 and ADAM17 in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to ADAM17 Substrate Involvement in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a pivotal cell-surface sheddase that governs a vast array of physiological and pathological processes. By cleaving the extracellular domains of its numerous substrates, ADAM17 releases soluble molecules that mediate critical cell-to-cell communication. In the central nervous system (CNS), this activity is a double-edged sword. Dysregulation of ADAM17-mediated substrate shedding is increasingly implicated in the pathogenesis of several neurodegenerative diseases. On one hand, its α-secretase activity on Amyloid Precursor Protein (APP) is neuroprotective, precluding the formation of toxic amyloid-β peptides. On the other hand, its role in shedding pro-inflammatory cytokines and their receptors can fuel the chronic neuroinflammation that is a hallmark of neurodegeneration. This technical guide provides an in-depth examination of the core involvement of ADAM17 substrates in diseases such as Alzheimer's and Multiple Sclerosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

Introduction to ADAM17: The Master Sheddase

ADAM17 is a transmembrane zinc metalloproteinase responsible for the ectodomain shedding of over 80 membrane-bound proteins, including growth factors, cytokines, receptors, and adhesion molecules[1][2][3]. This proteolytic event is a key post-translational modification that rapidly converts membrane-tethered precursors into soluble, active molecules, thereby influencing a multitude of signaling pathways[4]. The activity of ADAM17 is tightly regulated through various mechanisms, including proteolytic maturation, phosphorylation, and interaction with regulatory proteins like iRhoms[4][5][6]. Given its extensive substrate repertoire, the dysregulation of ADAM17 is linked to numerous pathologies, including cancer, inflammatory disorders, and, increasingly, neurodegenerative diseases[7][8].

Role of ADAM17 Substrates in Key Neurodegenerative Diseases

Alzheimer's Disease (AD)

In Alzheimer's Disease, ADAM17 plays a complex, dual role primarily centered on its cleavage of two key substrates: Amyloid Precursor Protein (APP) and Tumor Necrosis Factor-α (TNF-α).

-

Amyloid Precursor Protein (APP): APP can be processed via two competing pathways. Cleavage by β-secretase (BACE1) initiates the amyloidogenic pathway, leading to the generation of neurotoxic amyloid-β (Aβ) peptides[9]. Conversely, cleavage by α-secretases within the Aβ domain initiates the non-amyloidogenic pathway, which not only prevents Aβ formation but also produces the neuroprotective soluble APPα (sAPPα) fragment[9][10]. While ADAM10 is considered the primary constitutive α-secretase, ADAM17 is recognized as the key regulated α-secretase, with its activity stimulated by various signaling events[9][10]. Enhanced ADAM17 activity can therefore shift APP processing towards the neuroprotective pathway, making it a potential therapeutic target[9][11].

-

Tumor Necrosis Factor-α (TNF-α): ADAM17 was originally identified as the enzyme responsible for cleaving membrane-bound pro-TNF-α to release its soluble, pro-inflammatory form (sTNF-α)[12][13]. In the AD brain, chronic neuroinflammation is a critical component of pathogenesis. Increased ADAM17 activity can lead to excessive sTNF-α, which primarily signals through TNFR1, promoting apoptosis and inflammation[1][2]. This pro-inflammatory role contrasts with its neuroprotective function in APP processing, highlighting the challenge in therapeutically targeting ADAM17 in AD[2][9].

-

Other Substrates: ADAM17 also cleaves other relevant substrates, such as the IL-6 receptor (IL-6R), contributing to pro-inflammatory IL-6 trans-signaling, and various cell adhesion molecules that can influence microglial activation and neuronal integrity[9][14].

Multiple Sclerosis (MS)

In Multiple Sclerosis, a chronic inflammatory demyelinating disease of the CNS, the role of ADAM17 is predominantly pro-inflammatory.

-

TNF-α and its Receptors: As in AD, the shedding of TNF-α by ADAM17 is a key pathogenic event in MS[13]. Furthermore, ADAM17 also sheds the TNF receptors, TNFR1 and TNFR2, which can modulate the complex TNF signaling landscape[1]. Studies have shown that ADAM17 expression is upregulated in active MS lesions, associated with endothelial cells, activated microglia/macrophages, and invading T lymphocytes[13][15][16].

-

Adhesion Molecules and Cytokine Receptors: ADAM17's ability to cleave adhesion molecules like L-selectin and cytokine receptors such as IL-6R is crucial in mediating the inflammatory cascades and leukocyte infiltration characteristic of MS[1][15]. Increased levels of soluble TNFR2, a product of ADAM17 activity, have been detected in the cerebrospinal fluid (CSF) of MS patients, suggesting active shedding processes within the CNS[16].

Other Neurodegenerative Diseases

-

Amyotrophic Lateral Sclerosis (ALS): Research suggests a potential competition between the processing of Notch1 and APP by α-secretases, including ADAM17. In the hippocampus of ALS patients, altered processing may lead to inactivation of the Notch signaling pathway, which is involved in neurogenesis and plasticity[17][18].

-

Parkinson's Disease (PD) and Huntington's Disease (HD): While neuroinflammation is a component of both PD and HD, the specific role and substrate involvement of ADAM17 are less well-defined compared to AD and MS. Further research is needed to elucidate its contribution to these pathologies.

Quantitative Data on ADAM17 and Substrate Expression

The following tables summarize quantitative findings from studies investigating ADAM17 and its substrates in neurodegenerative contexts.

Table 1: ADAM17 Expression in Neurodegenerative Diseases

| Disease Model/Condition | Tissue/Cell Type | Change in ADAM17 Expression/Activity | Reference |

| Multiple Sclerosis | Active lesions in post-mortem brain tissue | Increased immunoreactivity | [13][15] |

| Multiple Sclerosis | Invading T lymphocytes in plaques | Localized expression (exclusive to plaques) | [16] |

| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | Increased protein levels vs. non-inflammatory controls | [16] |

| Traumatic Brain Injury (TBI) | Microglia | High expression post-TBI | [19] |

| Entorhinal Denervation Model | Denervated Dentate Gyrus (Astrocytes) | Increased mRNA expression and labeling | [20] |

Table 2: Effects of ADAM17 Modulation on Substrates and Disease Phenotypes

| Experimental Model | Modulation | Effect | Reference |

| 3xTg-AD Mouse Model | M1 muscarinic receptor activation | Stimulated α-secretase activity via ADAM17 | [9] |

| Human Neurons | ADAM17 inhibitor | Prevented regulated α-secretase activity | [10] |

| Prefrontal Cortex (Rat) | TACE/ADAM17 siRNA knockdown | Significantly decreased AIF1 (microglia marker) expression | [21] |

| TBI Model (Mouse) | ADAM17 inhibition | Improved neurological function, shifted microglia to M2 phenotype | [19] |

| HEK cells | Phorbol-12-myristate-13-acetate (PMA) | Induced IL-6R shedding | [22] |

Key Experimental Protocols

Measurement of ADAM17 Activity

A. Fluorogenic Peptide Cleavage Assay (Cell-based or with Lysates)

This method measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by ADAM17 separates the pair, leading to an increase in fluorescence.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, microglia) in a 96-well plate. Treat with stimuli (e.g., PMA to induce shedding) or inhibitors as required.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl₂, pH 7.5)[23]. Reconstitute the fluorogenic peptide substrate according to the manufacturer's instructions (e.g., from Amsbio, R&D Systems)[24].

-

Assay Procedure:

-

For live-cell assays, add the fluorogenic substrate directly to the cell culture medium[25].

-

For lysate-based assays, prepare cell lysates and add a defined amount of total protein to each well of a microtiter plate.

-

Add the fluorogenic substrate to initiate the reaction.

-

-

Data Acquisition: Measure fluorescence intensity kinetically over time (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader (e.g., λex=485 nm, λem=530 nm)[24][25].

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Normalize to total protein concentration or cell number. For inhibitor studies, calculate IC₅₀ values.

B. Western Blot for Endogenous Substrate Shedding

This method detects the appearance of the soluble ectodomain of a specific ADAM17 substrate in the cell culture supernatant.

-

Cell Culture and Supernatant Collection: Culture cells to near confluence. Replace with serum-free media and treat with stimuli or inhibitors for a defined period (e.g., 30 minutes to 24 hours). Collect the conditioned media.

-

Protein Concentration: Concentrate the collected supernatant using centrifugal filter units (e.g., Amicon Ultra) to enrich for shed ectodomains.

-

SDS-PAGE and Western Blotting:

-

Quantify total protein in the concentrate and load equal amounts onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for the ectodomain of the substrate of interest (e.g., anti-sAPPα, anti-sIL-6R).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Use an enhanced chemiluminescence (ECL) substrate to visualize bands. Quantify band intensity using densitometry software (e.g., ImageJ).

Detection of Cell-Surface ADAM17 by Flow Cytometry

This protocol allows for the quantification of ADAM17 present on the plasma membrane.

-

Cell Preparation: Harvest cells using a non-enzymatic method (e.g., gentle scraping or using an EDTA-based dissociation buffer) to avoid cleaving cell surface proteins[26]. Wash cells with ice-cold FACS buffer (e.g., PBS with 1% FCS).

-

Antibody Staining:

-

Washing: Wash the cells 2-3 times with cold FACS buffer to remove unbound primary antibody.

-

Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, resuspend the cells in FACS buffer containing a fluorescently-labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash and Acquisition: Wash cells again. Resuspend in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Gate on the live, single-cell population. Analyze the shift in fluorescence intensity compared to the isotype control to determine the level of cell-surface ADAM17 expression.

Visualizations of Pathways and Workflows

Signaling and Experimental Diagrams

References

- 1. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 | Aging [aging-us.com]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]

- 7. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Distinct Role of ADAM17 in APP Proteolysis and Microglial Activation Related to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APP processing in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of ADAM17 in cerebrovascular and cognitive function in the APP/PS1 mouse model of Alzheimer’s disease [frontiersin.org]

- 12. The role of ADAM17 in cerebrovascular and cognitive function in the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Notch Signalling in the Hippocampus of Patients With Motor Neuron Disease [frontiersin.org]

- 18. Notch Signalling in the Hippocampus of Patients With Motor Neuron Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADAM17 Aggravates the Inflammatory Response by Modulating Microglia Polarization Through the TGF-β1/Smad Pathway Following Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Upregulation of APP, ADAM10 and ADAM17 in the Denervated Mouse Dentate Gyrus | PLOS One [journals.plos.org]

- 21. Prefrontal cortical protease TACE/ADAM17 is involved in neuroinflammation and stress-related eating alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Shedding of Endogenous Interleukin-6 Receptor (IL-6R) Is Governed by A Disintegrin and Metalloproteinase (ADAM) Proteases while a Full-length IL-6R Isoform Localizes to Circulating Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. amsbio.com [amsbio.com]

- 25. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The ADAM17 Interactome: A Technical Guide to Substrates and Signaling Networks

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2] Its primary function is to cleave the extracellular domains (ectodomains) of a multitude of cell surface proteins, a process termed "shedding." This proteolytic event releases soluble ectodomains that can act as signaling molecules, while the remaining membrane-tethered portion can initiate intracellular signaling cascades. With a repertoire of over 80 known substrates, ADAM17 is a critical regulator of cell-cell communication, inflammation, cancer progression, and tissue regeneration.[3][4][5] Dysregulation of ADAM17 activity is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[2][6]

This in-depth technical guide provides a comprehensive exploration of the ADAM17 interactome, its diverse substrates, and the intricate signaling pathways it governs. We present a summary of quantitative data on substrate cleavage, detailed experimental protocols for identifying and validating ADAM17 interactions, and visual representations of key signaling networks and experimental workflows to facilitate a deeper understanding of this crucial enzyme.

Data Presentation: Quantitative Analysis of ADAM17 Substrate Cleavage

The efficiency of ADAM17-mediated shedding can vary significantly between substrates and is influenced by cellular context and stimuli.[2][7] Quantitative analysis of substrate cleavage provides valuable insights into the regulatory mechanisms of ADAM17 and the biological consequences of its activity. The following tables summarize available quantitative data on the kinetics and efficiency of ADAM17-mediated cleavage for select substrates.

| Substrate | Cell Type | Method | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pro-TNFα (synthetic peptide) | In vitro | FRET-based assay | 7.2 ± 0.6 | 0.14 ± 0.01 | 1.9 x 10^4 | [3] |

| Pro-TNFα (juxtamembrane region) | In vitro | FRET-based assay | 24 ± 6.2 | 0.07 ± 0.005 | 2.9 x 10^3 | [3] |

Table 1: Kinetic Parameters of ADAM17 Cleavage for TNFα-based Substrates. This table presents the Michaelis constant (Km) and catalytic rate (kcat) for the cleavage of synthetic peptides derived from the ADAM17 substrate TNFα.

| Substrate | Cell Type | Stimulus | Shedding Efficiency | Time | Reference |

| L-selectin | Neutrophils | Activation | ~100% | minutes | [7] |

| CD62L | Primary B cells | BzATP | Faster than ADAM10-dependent shedding | - | [2] |

Table 2: Relative Shedding Efficiency of ADAM17 Substrates. This table highlights the rapid and efficient shedding of L-selectin from the surface of neutrophils upon activation and compares the shedding rate of CD62L by ADAM17 and ADAM10.

Experimental Protocols

The identification and validation of ADAM17 substrates and interacting proteins rely on a combination of sophisticated molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the study of the ADAM17 interactome.

Co-Immunoprecipitation (Co-IP) for ADAM17 Interaction Analysis

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[8][9][10][11] This protocol is optimized for the investigation of interactions involving the transmembrane protein ADAM17.

a. Cell Lysis:

-

Culture cells expressing the protein of interest to 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors).[8] For membrane proteins, a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is often recommended.[12]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

b. Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).

-

Pre-clear the lysate by adding protein A/G agarose or magnetic beads and incubating for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[10]

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody specific to the bait protein (e.g., anti-ADAM17) to the pre-cleared lysate. The optimal antibody concentration should be empirically determined.

-

Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

c. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-